molecular formula C30H52O2 B12297150 Monoginol A

Monoginol A

Cat. No.: B12297150
M. Wt: 444.7 g/mol
InChI Key: YDNYDUBBAZTLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monoginol A (CAS: 7788-20-7) is an organic compound with the molecular formula C₃₀H₅₂O₂ and a molecular weight of 444.742 g/mol . It exists as a powder or liquid and is primarily utilized as a raw material in research and commercial applications, including pharmaceuticals and specialty chemicals. Key suppliers, such as Zibo Hangyu Biotechnology and Hubei Moxin Biotechnology, offer varying purity grades (95%–99.9%) with storage conditions emphasizing dryness, ventilation, and separation from incompatible materials .

Properties

IUPAC Name

1-(2-hydroxypropan-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O2/c1-25(2)21-12-16-30(8)22(28(21,6)15-13-23(25)31)10-9-20-24-19(26(3,4)32)11-14-27(24,5)17-18-29(20,30)7/h19-24,31-32H,9-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNYDUBBAZTLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoginol A can be synthesized through various chemical reactions involving lupane derivatives. The synthetic route typically involves the hydroxylation of lupane at the 3β and 20 positions. Common reagents used in these reactions include oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of lupane derivatives from natural sources, followed by chemical modification to introduce the hydroxyl groups. This process may include steps such as extraction, purification, and chemical transformation using industrial-scale reactors and separation techniques .

Chemical Reactions Analysis

Traditional Reduction Approaches

Monolignols are often synthesized by reducing acid chlorides (e.g., feruloyl chloride) using reagents like lithium aluminum hydride (LAH) . This requires sequential protection/deprotection of functional groups to control selectivity .

Palladium-Catalyzed Cross-Coupling

Modern methods leverage palladium catalysts for precision:

  • Suzuki Coupling : Combines aryl halides with boronic acids to form C–C bonds (e.g., coniferyl alcohol from iodobenzene derivatives) 3.

  • Fujiwara–Moritani Reaction : Directly couples aromatic C–H bonds with olefins, enabling diverse monolignol structures .

Other Organic Strategies

  • Grignard Reagents : Used to add alkyl groups to carbonyl precursors.

  • Enzymatic Methods : Emerging approaches mimic natural biosynthetic pathways for regioselective control .

Computational Insights

Mechanistic studies reveal multistep pathways influenced by:

  • Transition States : Computational analysis identifies curvature peaks (K1–K4) linked to vibrational modes, such as OCS bending and SH stretching .

  • Kinetics : Reaction rates depend on nucleophilic substitution steps (e.g., azetidinium ion formation in alkylations) .

Experimental Optimization

  • Design of Experiments (DoE) : Optimizes factors like temperature, catalyst load, and reagent ratios. For example, glyoxylic acid addition to catechol was improved via factorial designs, boosting yields from <20% to >80% .

  • Stoichiometric Control : Reagent tables track equivalents to identify limiting reactants and theoretical yields2.

Table 2: Optimization Strategies

FactorImpact on YieldExample OptimizationReferences
TemperatureReaction rate, selectivityElevated temps for faster kinetics
Catalyst LoadConversion efficiencyPalladium catalyst concentration
Base EquivalentsSide reactions suppressionSodium hydroxide excess avoided

Research Findings and Implications

  • Mechanistic Advancements : Computational models (e.g., Hellmann–Feynman reaction force) dissect reaction phases, aiding catalyst design .

  • Process Scaling : Kinetic studies inform industrial processes, such as alkylation rates in pharmaceutical synthesis .

  • Sustainability : Enzymatic and palladium-catalyzed methods reduce waste and improve atom economy .

Comparison with Similar Compounds

Key Structural Differences :

  • Oxygen Content: this compound’s two oxygen atoms enhance polarity compared to squalene, improving solubility in polar solvents .
  • Hydrocarbon Saturation: Unlike squalene (six double bonds), this compound’s saturation may confer oxidative stability, reducing degradation risks during storage .
  • Functional Groups: Beta-sitosterol’s hydroxyl group enables hydrogen bonding, critical for its cholesterol-lowering effects, while this compound’s oxygen moieties may interact with enzymatic targets differently .

Comparison with Functionally Similar Compounds

Functionally, this compound’s role as a raw material parallels lupeol (C₃₀H₅₀O), a triterpenoid with anti-inflammatory properties, and lanosterol (C₃₀H₅₀O), a cholesterol biosynthesis intermediate.

Property This compound Lupeol Lanosterol
Molecular Formula C₃₀H₅₂O₂ C₃₀H₅₀O C₃₀H₅₀O
Key Applications Industrial synthesis Anti-inflammatory Cholesterol synthesis
Bioactivity Under investigation Antioxidant, anticancer Enzyme inhibition
Solubility Moderate (polar) Low (nonpolar) Low (nonpolar)

Functional Insights :

  • Lupeol: Its anti-inflammatory effects are linked to NF-κB pathway modulation, whereas this compound’s applications may prioritize chemical stability for industrial processes .
  • Lanosterol: As a cholesterol precursor, lanosterol’s tetracyclic structure is critical for membrane fluidity, while this compound’s linear structure may favor synthetic versatility .

Research Findings and Spectral Data

Spectral analysis (e.g., ¹³C-NMR, IR) is essential for differentiating this compound from analogs. For instance:

  • ¹³C-NMR: this compound’s spectrum likely shows signals for carbonyl groups (~170–210 ppm) absent in squalene .
  • IR : A broad O-H stretch (~3200–3600 cm⁻¹) may indicate hydroxyl or carboxylic acid groups, contrasting with lupeol’s single hydroxyl peak .

Q & A

Q. How can researchers verify the structural identity of Monoginol A using spectroscopic and chromatographic methods?

To confirm the compound’s structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). Compare spectral data with published reference values for this compound . For chromatographic validation, use HPLC with a standardized reference sample to assess purity and retention time consistency. Document deviations ≥2% in peak areas or retention times as potential impurities or isomerization artifacts .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize assays aligned with the compound’s hypothesized mechanism. For example:

  • Antioxidant activity: DPPH radical scavenging assay (IC50_{50} quantification) with ascorbic acid as a positive control.
  • Enzyme inhibition: Fluorescence-based kinetic assays (e.g., for kinases or proteases) with appropriate substrate controls. Ensure replicates (n ≥ 3) and include solvent-only controls to isolate baseline effects. Report results as mean ± standard deviation (SD) with p-values from Student’s t-test .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in animal models while minimizing confounding variables?

  • Dose selection: Base doses on prior in vitro IC50_{50}/EC50_{50} values, scaled using allometric principles (e.g., 1/10th of the LD50_{50} determined in acute toxicity assays).
  • Control groups: Include vehicle, positive control (e.g., a clinically approved drug with a similar mechanism), and untreated cohorts.
  • Endpoint metrics: Use blinded assessments for histopathology or biomarker quantification (e.g., ELISA for inflammatory cytokines). Apply ANOVA to compare inter-group variance, followed by post-hoc Tukey tests for pairwise comparisons .

Q. What strategies resolve contradictions between in vitro and in vivo data for this compound’s pharmacokinetic properties?

  • Pharmacokinetic (PK) reassessment: Conduct mass balance studies using radiolabeled this compound to track absorption, distribution, and excretion. Compare in vitro hepatic microsome stability data with in vivo plasma half-life.
  • Bioavailability factors: Evaluate first-pass metabolism via portal vein sampling in rodent models. Use compartmental modeling (e.g., NONMEM) to reconcile discrepancies between predicted and observed AUC values .
  • Contradiction analysis framework: Apply root-cause analysis (RCA) to identify methodological biases (e.g., cell line specificity in vitro vs. interspecies variability in vivo) .

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Scaffold modification: Use regioselective functionalization (e.g., Suzuki-Miyaura coupling for aryl group introduction) guided by computational docking (AutoDock Vina) to predict binding affinity changes.
  • Purity protocols: Validate derivatives via melting point analysis and chiral HPLC to exclude racemization.
  • Data documentation: Tabulate synthetic yields, spectral confirmation, and bioactivity data in comparative matrices. For example:
DerivativeYield (%)1H^1H-NMR MatchIC50_{50} (μM)
This compound-M17298%12.4 ± 1.2
This compound-M26595%8.9 ± 0.9

Reference established SAR frameworks (e.g., Topliss Tree) to prioritize derivatives for further testing .

Methodological Guidance

Q. What statistical approaches are appropriate for multifactorial analysis of this compound’s effects in complex biological systems?

  • Mixed-design ANOVA: Use when evaluating time-dependent effects (within-subjects factor) across treatment groups (between-subjects factor). For example, longitudinal cytokine measurements in a sepsis model.
  • Assumption checks: Validate normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test). Apply Greenhouse-Geisser correction for sphericity violations.
  • Error mitigation: Predefine Type I error rate (α = 0.05) and conduct power analysis (G*Power) to determine sample size adequacy .

Q. How should researchers integrate conflicting literature findings on this compound’s mechanism of action?

  • Systematic review: Use PRISMA guidelines to aggregate studies, emphasizing peer-reviewed journals indexed in PubMed/SciFinder. Exclude non-validated commercial assays (e.g., ) .
  • Contradiction mapping: Create a matrix categorizing studies by methodology (e.g., Western blot vs. RNA-seq), model system (e.g., HEK293 vs. primary cells), and outcome. Highlight consensus pathways (e.g., NF-κB inhibition) and disputed targets (e.g., AMPK activation) .

Data Presentation Standards

  • Figures: Use color-coded bar graphs for dose-response curves (avoid 3D effects). Include error bars (SEM) and significance asterisks (*p < 0.05, **p < 0.01).
  • Tables: Annotate raw data in appendices; present processed data (normalized to controls) in the main text.
  • Reproducibility: Provide detailed SOPs for critical steps (e.g., compound solubilization in DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.